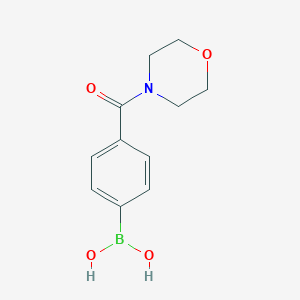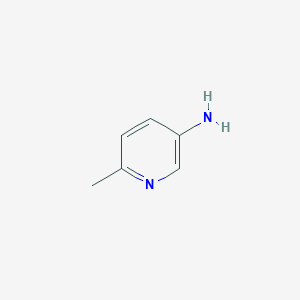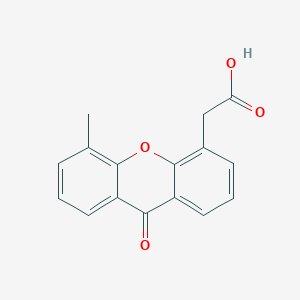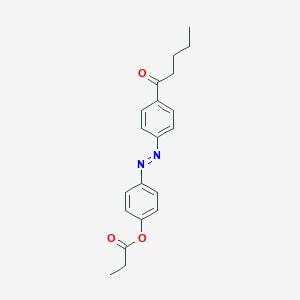
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene, also known as PPA, is a chemical compound that belongs to the azobenzene family. It is a photochromic compound that changes its color from yellow to red when exposed to UV light. PPA has been extensively used in scientific research due to its unique properties and potential applications in various fields.
Mécanisme D'action
The mechanism of action of 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene involves the reversible photoisomerization of its azobenzene moiety. When exposed to UV light, 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene undergoes a trans-cis isomerization, which causes a change in its color and properties. The reverse process, cis-trans isomerization, can be induced by visible light. This reversible photoisomerization makes 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene a valuable tool for studying the photoresponsive properties of azobenzenes.
Effets Biochimiques Et Physiologiques
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic and non-carcinogenic in animal studies. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has also been used as a probe to study the binding properties of various proteins and enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has several advantages for lab experiments, including its reversible photoisomerization, low toxicity, and ease of synthesis. However, its limitations include its sensitivity to UV light, which can cause degradation and loss of activity. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene also has a relatively short half-life, which limits its use in long-term experiments.
Orientations Futures
There are several future directions for research on 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene. One potential application is the development of photoresponsive materials for use in optoelectronics and data storage. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene can also be used as a probe to study the binding properties of various proteins and enzymes. Additionally, the development of new synthesis methods and modifications of 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene could lead to the development of new photoresponsive compounds with unique properties.
Méthodes De Synthèse
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene can be synthesized by the reaction of 4-nitrobenzoyl chloride with 4-aminobenzoic acid in the presence of triethylamine. The resulting product is then treated with pentanoyl chloride and propanoyl chloride to obtain 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has been used in various scientific research applications, including photoresponsive materials, molecular switches, and sensors. It has also been used as a model compound for studying the photoisomerization of azobenzenes. 4-n-Pentanoyl-4-n'-propanoyloxyazobenzene has been shown to undergo reversible photoisomerization, which makes it an ideal candidate for developing photoresponsive materials and devices.
Propriétés
Numéro CAS |
120102-97-8 |
|---|---|
Nom du produit |
4-n-Pentanoyl-4-n'-propanoyloxyazobenzene |
Formule moléculaire |
C20H22N2O3 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
[4-[(4-pentanoylphenyl)diazenyl]phenyl] propanoate |
InChI |
InChI=1S/C20H22N2O3/c1-3-5-6-19(23)15-7-9-16(10-8-15)21-22-17-11-13-18(14-12-17)25-20(24)4-2/h7-14H,3-6H2,1-2H3 |
Clé InChI |
IPNQZEASJULUSD-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CC |
SMILES canonique |
CCCCC(=O)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)OC(=O)CC |
Synonymes |
[4-(4-pentanoylphenyl)diazenylphenyl] propanoate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




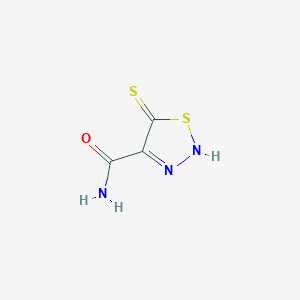
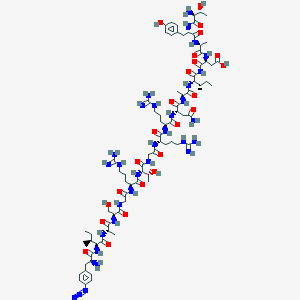
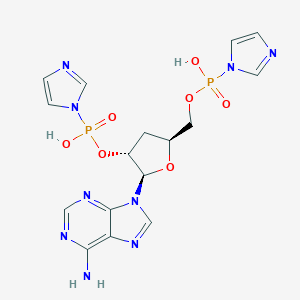

![2-[4-(2-Cyclohexyl-ethyl)-phenyl]-ethylamine](/img/structure/B47461.png)
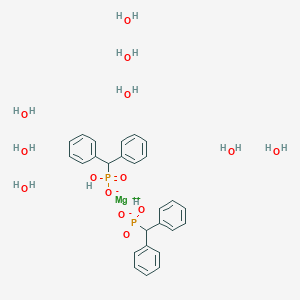
![2,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B47463.png)

